molecular formula C13H26OSn B12540164 4-[1-(Trimethylstannyl)ethenyl]octan-3-one CAS No. 820250-62-2

4-[1-(Trimethylstannyl)ethenyl]octan-3-one

Katalognummer: B12540164
CAS-Nummer: 820250-62-2
Molekulargewicht: 317.05 g/mol
InChI-Schlüssel: IWPDTFPOJFZOST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[1-(Trimethylstannyl)ethenyl]octan-3-one is a chemical compound characterized by the presence of a trimethylstannyl group attached to an ethenyl moiety, which is further connected to an octan-3-one backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(Trimethylstannyl)ethenyl]octan-3-one typically involves the reaction of an appropriate precursor with trimethylstannyl reagents under controlled conditions. One common method involves the use of a stannylation reaction, where a vinyl stannane is reacted with an octanone derivative in the presence of a catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale stannylation processes, utilizing automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-[1-(Trimethylstannyl)ethenyl]octan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxides, alcohols, alkanes, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4-[1-(Trimethylstannyl)ethenyl]octan-3-one has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 4-[1-(Trimethylstannyl)ethenyl]octan-3-one involves its interaction with specific molecular targets and pathways. The trimethylstannyl group can act as a Lewis acid, facilitating various chemical reactions by stabilizing transition states and intermediates. The compound’s effects are mediated through its ability to form stable complexes with other molecules, influencing their reactivity and properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[1-(Trimethylstannyl)ethenyl]octan-3-one is unique due to the presence of the trimethylstannyl group, which imparts distinct reactivity and stability compared to its silicon, germanium, and lead analogs. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Eigenschaften

CAS-Nummer

820250-62-2

Molekularformel

C13H26OSn

Molekulargewicht

317.05 g/mol

IUPAC-Name

4-(1-trimethylstannylethenyl)octan-3-one

InChI

InChI=1S/C10H17O.3CH3.Sn/c1-4-7-8-9(5-2)10(11)6-3;;;;/h9H,2,4,6-8H2,1,3H3;3*1H3;

InChI-Schlüssel

IWPDTFPOJFZOST-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(C(=C)[Sn](C)(C)C)C(=O)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.